

Flavoxate validation electroanalytical determination methods

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Compound Focus: Flavoxate

CAS No.: 3717-88-2

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Comparison of Flavoxate HCl Determination Methods

The table below summarizes the core characteristics of the various analytical methods identified in the search results.

Method	Key Principle / Setup	Linear Range	LOD / LOQ	Accuracy (% Recovery)	Primary Application
RP-HPLC [1]	Zorbax XDB-C18 column; Acetonitrile:MeOH:0.15M sodium perchlorate (17:35:48 v/v)	0.03 - 7.5 µg [1]	LOD: 0.6 ng [1]	101.18 - 101.28% [1]	Bulk, tablets, biological fluids

| **RP-HPLC [2]** | Eclipse C18 column; Acetonitrile:0.1% formic acid (75:25 v/v); Ibuprofen as Internal Standard | 1 - 250 µg/mL [2] | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL [2] | 97.4 - 101.3% [2] | Bulk, solid dosage forms | | **Micellar LC [3]** | BDS Hypersil phenyl column; 0.15M SDS, 15% n-propanol, 0.3% TEA, 0.02M H₃PO₄ (pH 2.5) | 2.0 - 40.0 µg/mL [3] | LOD: 0.40 µg/mL [3] | 99.80 ± 1.41% (Tablets) [3] | Stability-indicating, tablets | | **Voltammetry [4]** | Ferrocene-modified Carbon Paste Electrode (FMCPE) in BR buffer (pH 2-6) | $7.8 \times 10^{-6} - 1.2 \times 10^{-4}$ mol L⁻¹ [4] | LOD: 5.9×10^{-7} mol L⁻¹ [4] | 99.2 - 101.1% [4] | Bulk, pharmaceuticals, human urine | | **Adsorptive Stripping Voltammetry [5]** | Mercury Electrode in buffered

solution (30% methanol) | Information missing | LOQ: 1×10^{-9} M (Square-Wave) [5] | Information missing | Bulk, pharmaceutical formulation | | **Ion-Selective Electrode [6]** | Carbon Paste Ion-Selective Electrode | Information missing | Information missing | Information missing | Pharmaceutical formulation |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed breakdown of two key protocols.

Voltammetric Method using Modified Carbon Paste Electrode

This method [4] is noted for its simplicity and cost-effectiveness for determining **Flavoxate HCl** in pharmaceuticals and human urine.

- **Electrode Preparation:** The Ferrocene-modified Carbon Paste Electrode (FMCPE) is prepared by thoroughly mixing graphite powder, ferrocene, and paraffin oil in a specific ratio to form a homogeneous paste. This paste is then packed firmly into the electrode cavity.
- **Experimental Conditions:**
 - **Supporting Electrolyte:** Britton-Robinson (BR) buffer solution, pH range of 2.0 to 6.0.
 - **Technique:** Differential-pulse voltammetry (DPV) or cyclic voltammetry (CV).
 - **Analysis Procedure:** The background current of the BR buffer is first recorded. A known concentration of **Flavoxate HCl** is then added to the cell, and the voltammogram is recorded after a preconcentration step. The oxidation peak current is measured and related to the concentration via a calibration curve.

Stability-Indicating Micellar Liquid Chromatography

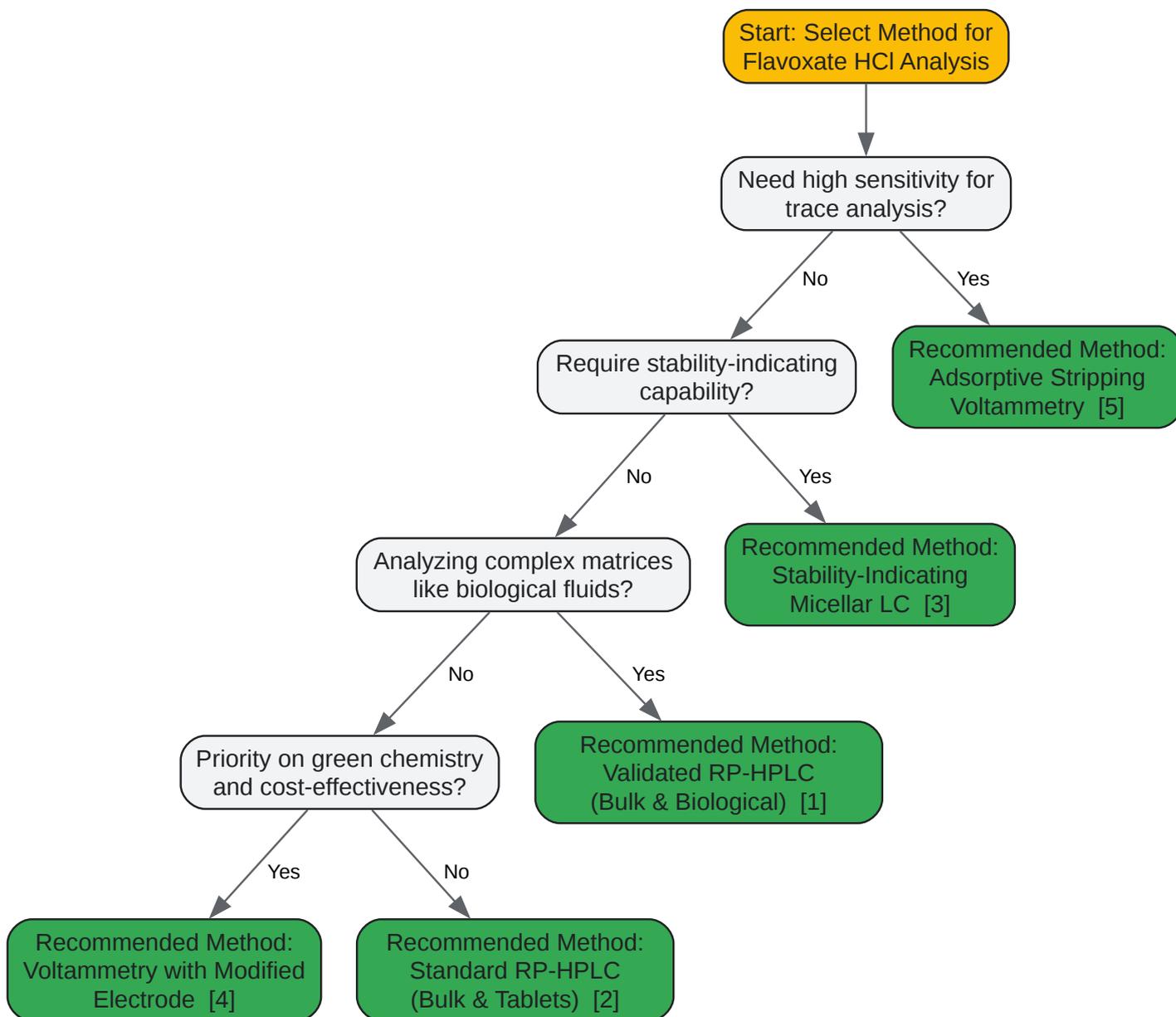
This method [3] is particularly valuable for forced degradation studies, as it can separate **Flavoxate HCl** from its degradation products.

- **Chromatographic Conditions:**
 - **Column:** BDS Hypersil phenyl column (250 mm × 4.6 mm, 5 μm).
 - **Mobile Phase:** 0.15 M sodium dodecyl sulphate (SDS), 15% n-propanol, 0.3% triethylamine, and 0.02 M orthophosphoric acid, adjusted to pH 2.5.
 - **Flow Rate:** 1 mL/min.
 - **Detection:** UV detection at 325 nm.

- **Temperature:** Ambient.
- **Sample Preparation:**
 - **Tablets:** A quantity of powdered tablet equivalent to about 10 mg of **Flavoxate** HCl is transferred to a volumetric flask. The mobile phase is added, the solution is sonicated for 10 minutes, diluted to volume, and then filtered.
 - **Forced Degradation Studies:** Stress testing is performed under conditions prescribed by ICH guidelines: acidic (e.g., HCl), alkaline (e.g., NaOH), oxidative (e.g., H₂O₂), neutral hydrolysis, and photolytic. The samples are then analyzed to demonstrate the method's specificity.

Decision Workflow for Method Selection

The following diagram outlines a logical pathway to select the most appropriate method based on your analytical needs.



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Gaps and Considerations in the Available Data

While the search results provide robust information, some gaps are important for researchers to note:

- The **Ion-Selective Electrode** method [6] is mentioned as a fast and selective technique, but the search results lack the full quantitative validation data (e.g., linear range, LOD/LOQ, accuracy), making a direct comparison difficult.
- The **Adsorptive Stripping Voltammetry** method [5], while extremely sensitive, does not have its accuracy (% Recovery) data available in the provided excerpts, which is a critical parameter for method validation.

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